molecular formula C6H3BBrF3O2 B14778392 (3-Bromo-2,4,6-trifluorophenyl)boronic acid

(3-Bromo-2,4,6-trifluorophenyl)boronic acid

Cat. No.: B14778392
M. Wt: 254.80 g/mol
InChI Key: UDLUNJRTLBGOPM-UHFFFAOYSA-N
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Description

(3-Bromo-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated and trifluorinated phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4,6-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of the Grignard reagent by reacting 3-bromo-2,4,6-trifluorobenzene with magnesium turnings in anhydrous ether. The resulting Grignard reagent is then treated with trimethyl borate in tetrahydrofuran (THF) at low temperatures, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high product purity.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2,4,6-trifluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is also employed in the preparation of fluorinated aromatic compounds, which have unique properties and applications .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated aromatic units into polymer backbones .

Mechanism of Action

The mechanism of action of (3-Bromo-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst. This process results in the formation of a new carbon-carbon bond between the boronic acid and the aryl or vinyl halide .

Properties

Molecular Formula

C6H3BBrF3O2

Molecular Weight

254.80 g/mol

IUPAC Name

(3-bromo-2,4,6-trifluorophenyl)boronic acid

InChI

InChI=1S/C6H3BBrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1,12-13H

InChI Key

UDLUNJRTLBGOPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)Br)F)(O)O

Origin of Product

United States

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